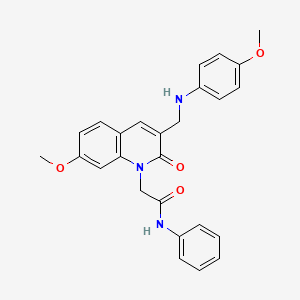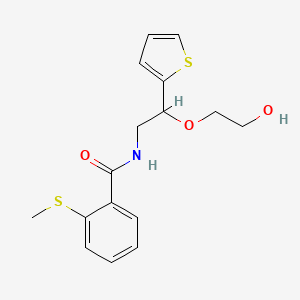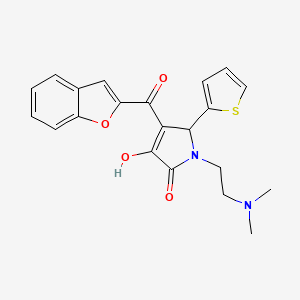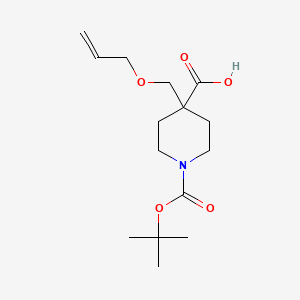
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide, also known as CCT245737, is a small molecule inhibitor that has shown promise in the field of cancer research. This compound has been studied extensively for its potential to inhibit the activity of checkpoint kinase 1 (CHK1), which plays a critical role in the DNA damage response pathway. In
Wirkmechanismus
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide works by binding to the ATP-binding pocket of CHK1, which prevents the phosphorylation of downstream targets in the DNA damage response pathway. This leads to the accumulation of DNA damage and cell death. Additionally, N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide has been shown to inhibit the activity of the ATR kinase, which is also involved in the DNA damage response pathway. This dual inhibition of CHK1 and ATR makes N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide a potent inhibitor of the DNA damage response pathway.
Biochemical and Physiological Effects
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to sensitize cancer cells to radiation and chemotherapy drugs. In addition, N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide has been shown to inhibit the growth of tumor xenografts in mice. These findings suggest that N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide has potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide in lab experiments is its specificity for CHK1 and ATR. This allows researchers to study the DNA damage response pathway in a more targeted manner. However, one limitation of using N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide is its relatively short half-life, which can make it difficult to maintain a consistent concentration in cell culture experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide. One area of interest is the development of more potent and selective CHK1 inhibitors. Additionally, researchers are exploring the potential of N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide in combination therapy with other anticancer agents. Finally, there is interest in studying the role of CHK1 in other cellular processes, such as mitosis and DNA replication.
Synthesemethoden
The synthesis of N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide involves several steps, including the preparation of the starting materials and the final purification of the compound. The first step involves the formation of the thiazole ring by reacting 2-aminothiophenol with ethyl bromoacetate. The resulting intermediate is then reacted with cyclopropylamine to form the cyclopropyl-thiazole intermediate. The final step involves the reaction of the cyclopropyl-thiazole intermediate with 6-methylpyrazine-2-carboxylic acid to form N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide. The compound is then purified using a combination of column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide has been studied extensively for its potential as an anticancer agent. Specifically, it has been shown to inhibit the activity of CHK1, a protein kinase that is involved in the DNA damage response pathway. CHK1 plays a critical role in cell cycle regulation, and its inhibition can lead to the accumulation of DNA damage and cell death. N-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide has been shown to sensitize cancer cells to DNA damage-inducing agents, such as radiation and chemotherapy drugs. This makes it a promising candidate for combination therapy with other anticancer agents.
Eigenschaften
IUPAC Name |
N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-7-4-13-5-9(14-7)11(17)16-12-15-10(6-18-12)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCMZCYNXLVCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=NC(=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2614332.png)



![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2614339.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2614340.png)
![N-(3-acetamidophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2614345.png)



![5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2614351.png)

